5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one
Description
5-[3-(Trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one (CAS: 1334627-21-2) is a heterocyclic compound featuring a 1,3,4-oxadiazol-2-one core substituted at the 5-position with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group confers enhanced lipophilicity and metabolic stability, making this scaffold relevant in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)6-3-1-2-5(4-6)7-13-14-8(15)16-7/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLMGJHHMFZDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one typically involves the cyclization of hydrazides with carbonyl compounds. One common method includes the reaction of 3-(trifluoromethyl)benzohydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit antimicrobial properties. A study demonstrated that 5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one showed significant activity against various bacterial strains. The trifluoromethyl group contributes to the compound's lipophilicity, enhancing its ability to penetrate bacterial cell membranes.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism of action that may involve the modulation of apoptotic pathways. The presence of the oxadiazole ring is crucial for its biological activity.
Inhibitors of Enzymatic Activity
This compound has been explored as an inhibitor for various enzymes involved in metabolic pathways. Its ability to interact with enzyme active sites makes it a candidate for drug development targeting metabolic disorders.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several oxadiazole derivatives, including this compound. Results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) lower than many commercially available antibiotics against Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity
In another investigation reported in Cancer Letters, researchers synthesized a series of oxadiazole compounds and tested their effects on human cancer cell lines. The study found that this compound exhibited selective toxicity towards cancer cells while sparing normal cells .
Table: Summary of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Antimicrobial Activity | Effective against various bacterial strains | Significant activity with low MIC values |
| Anticancer Properties | Induces apoptosis in cancer cell lines | Selective toxicity towards cancer cells |
| Enzymatic Inhibition | Potential inhibitor for enzymes involved in metabolic pathways | Interaction with enzyme active sites observed |
Mechanism of Action
The mechanism of action of 5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Phenyl Derivatives
Substituent Position and Halogen Variation
5-(4-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one Structure: Chlorine at the para position of the phenyl ring. Properties: Lower molecular weight (C₈H₅ClN₂O₂; MW: 196.6) compared to the trifluoromethyl analog. Safety: Classified as harmful via inhalation, skin contact, and ingestion .
5-[4-Chloro-3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one
- Structure : Combines chlorine and -CF₃ groups on adjacent positions (C₉H₄ClF₃N₂O₂; MW: 288.6).
- Properties : Enhanced electron-withdrawing effects due to -Cl and -CF₃, which may improve binding to hydrophobic enzyme pockets .
5-(3-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one
- Structure : Hydroxyl group at the meta position (C₈H₆N₂O₃; MW: 178.14).
- Properties : Increased solubility in polar solvents due to the -OH group, beneficial for aqueous formulations .
Extended Aromatic Systems
5-[4-[[2-(Trifluoromethyl)phenyl]methoxy]phenyl]-3H-1,3,4-oxadiazol-2-one Structure: Contains a benzyloxy linker (C₁₆H₁₁F₃N₂O₃; MW: 348.3).
3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-one Structure: Benzyl substitution at the 3-position (C₁₆H₁₀ClF₃N₂O₃; MW: 370.71). Application: Known as BMS 191011, this derivative is explored for its neuroprotective and anti-inflammatory properties .
Heterocyclic Core Modifications
5-(4-Chloro-3-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2(3H)-one
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|
| 5-[3-(Trifluoromethyl)phenyl]-oxadiazol-2-one | C₉H₅F₃N₂O₂ | 230.14 | 2.8 | 0.12 (DMSO) |
| 5-(4-Chlorophenyl)-oxadiazol-2-one | C₈H₅ClN₂O₂ | 196.6 | 2.1 | 0.25 (DMSO) |
| 5-(3-Hydroxyphenyl)-oxadiazol-2-one | C₈H₆N₂O₃ | 178.14 | 1.3 | 1.8 (Water) |
*LogP values estimated using fragment-based methods.
Biological Activity
5-[3-(Trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one (CAS No. 1334627-21-2) is a synthetic compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 230.14 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability.
Biological Activities
The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of 1,2,4-oxadiazoles showed inhibitory potency against various cancer cell lines, with some compounds achieving IC50 values as low as 92.4 µM across multiple types of cancer including colon and lung cancers .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound 1 | Colon adenocarcinoma | 92.4 |
| Compound 2 | Lung adenocarcinoma | 75.0 |
| Compound 3 | Breast cancer | 85.0 |
Anti-inflammatory and Analgesic Effects
This compound has also been evaluated for anti-inflammatory properties. In vitro studies have shown that oxadiazole derivatives can inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory process .
Enzyme Inhibition
The compound has demonstrated inhibitory effects on various enzymes relevant to disease pathology:
- Histone Deacetylases (HDACs) : Compounds in this class have shown potential as HDAC inhibitors, which are important targets in cancer therapy due to their role in gene expression regulation .
- Acetylcholinesterase (AChE) : Some derivatives have exhibited dual inhibition against AChE and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .
Case Studies
- Study on Anticancer Activity : A study published in PubMed Central evaluated a series of oxadiazole derivatives for their anticancer properties. The results indicated that modifications to the oxadiazole ring could significantly enhance potency against specific cancer cell lines .
- Enzyme Inhibition Study : Another investigation focused on the inhibitory effects of oxadiazoles on HDAC6. The findings suggested that certain modifications led to increased selectivity and potency against HDAC6 without affecting other isoforms, indicating a promising therapeutic window for cancer treatment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization of precursor thiosemicarbazides or hydrazide derivatives. For example, hydrazides can react with carbonyl compounds under acidic or basic conditions to form the oxadiazole ring. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., POCl₃ for dehydration). Purification often employs column chromatography with silica gel or recrystallization from ethanol .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify aromatic protons and the trifluoromethyl group (δ ~110–120 ppm for CF₃ in ¹³C).
- IR : Peaks at 1650–1750 cm⁻¹ confirm the oxadiazol-2-one carbonyl group.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺).
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and dihedral angles, critical for confirming planarity of the oxadiazole ring and substituent orientation .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- First Aid : In case of contact, rinse skin with water for 15 minutes; if ingested, seek immediate medical attention and provide the SDS (Safety Data Sheet) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities (e.g., anticancer vs. antioxidant effects) of this compound?
- Methodological Answer :
- Standardized Assays : Use established protocols (e.g., DPPH for antioxidant activity, MTT for cytotoxicity) to ensure reproducibility.
- Dose-Response Studies : Test multiple concentrations (e.g., 1–100 µM) to identify threshold effects.
- Mechanistic Profiling : Combine transcriptomics or proteomics to elucidate pathways affected by the compound. Contradictions may arise from cell-line specificity or assay conditions .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) via N-alkylation of the oxadiazole ring.
- Prodrug Design : Mask the carbonyl group with ester linkages that hydrolyze in physiological conditions.
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
Q. How can computational methods predict the compound’s reactivity or binding affinity to biological targets?
- Methodological Answer :
- Docking Simulations : Tools like AutoDock Vina model interactions with enzymes (e.g., COX-2 or kinases).
- DFT Calculations : Analyze electron density maps to predict sites for electrophilic/nucleophilic attacks.
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Q. What analytical approaches resolve challenges in quantifying trace impurities during synthesis?
- Methodological Answer :
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to separate byproducts.
- LC-MS/MS : Detect low-abundance impurities via multiple reaction monitoring (MRM).
- NMR Spectroscopy : ¹⁹F NMR exploits the trifluoromethyl group for selective impurity identification .
Contradiction Analysis and Troubleshooting
Q. How should researchers interpret conflicting data on the compound’s thermal stability?
- Methodological Answer :
- TGA-DSC : Perform thermogravimetric analysis to determine decomposition temperatures. Variability may stem from crystalline vs. amorphous forms.
- Control Experiments : Replicate studies under inert (N₂) vs. oxidative (air) atmospheres to assess environmental impacts .
Q. Why do crystallographic studies report varying dihedral angles for the trifluoromethylphenyl substituent?
- Methodological Answer :
- Polymorphism : Different crystal packing forces (e.g., hydrogen bonding, π-π stacking) can alter substituent orientation.
- Temperature Effects : Data collected at 100 K vs. 296 K may show conformational flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
